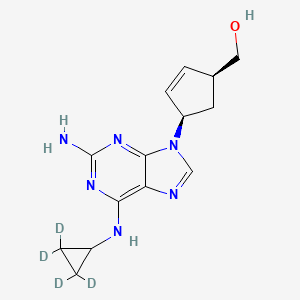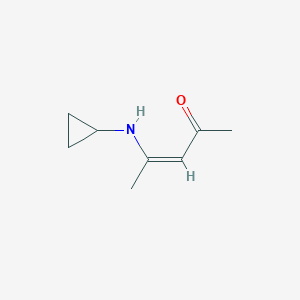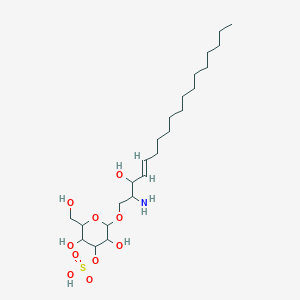
Abacavir-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Abacavir-d4 is intended for use as an internal standard for the quantification of abacavir by GC- or LC-MS. Abacavir is a nucleoside analog and an inhibitor of HIV-1 reverse transcriptase (Ki = 2.1 µM for the wild-type enzyme). It inhibits replication of a variety of HIV-1 and HIV-2 strains, including strains resistant to 3'-azido-3'-deoxythymidine (zidovudine; ) or 2',3'-dideoxyinosine (didanosine; ), in HeLa cells stably expressing CD4 (IC50s = 5.8-21 µM). Abacavir inhibits replication of eight HIV-1 clinical isolates in phytohemagglutinin-stimulated isolated human peripheral blood lymphocytes with a mean IC50 value of 0.26 µM. It inhibits hepatitis B virus (HBV) DNA synthesis in HepG2 cells (IC50 = 7 µM) and is also active against human cytomegalovirus (CMV) strain AD169 and the Petaluma strain of feline immunodeficiency virus (FIV) in plaque reduction assays (IC50s = 32 and 0.4 µM, respectively). Formulations containing abacavir have been used in the treatment of HIV infection.
Scientific Research Applications
Abacavir, often used in combination with other antiretroviral drugs, exhibits potent inhibitory effects against HIV-1 replication in human cells. It is particularly effective when combined with mycophenolic acid, an inhibitor of inosine monophosphate dehydrogenase, demonstrating synergistic anti-HIV activity (Margolis et al., 1999).
Studies on Abacavir's resistance profile reveal that certain mutations in the HIV-1 reverse transcriptase can lead to reduced susceptibility to the drug. These include mutations at HIV RT codons K65R, L74V, Y115F, and M184V (Harrigan et al., 2000).
Pharmacogenetics research has found a strong association between the HLA-B*5701 allele and hypersensitivity reactions to Abacavir. Screening for this allele before treatment initiation is recommended to prevent hypersensitivity reactions (Mallal et al., 2002).
The metabolic activation and potential toxicity of Abacavir have also been studied. Abacavir undergoes oxidation in the liver, leading to the formation of reactive metabolites that might contribute to its adverse effects (Walsh et al., 2002).
Investigations into the cardiovascular risks associated with Abacavir therapy have shown mixed results. Some studies suggest a potential increase in the risk of myocardial infarction with Abacavir use, though the exact mechanisms and clinical significance of this association are not fully understood (Behrens & Reiss, 2010).
Research on Abacavir's antiviral mechanism of action has provided insights into its inhibition of the HIV reverse transcriptase enzyme, contributing to its effectiveness in HIV treatment (Melroy & Nair, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Abacavir-d4 is intended for use as an internal standard for the quantification of abacavir . It is used in research, analysis, and scientific education . The potential of novel biocatalytic methods that have not, or only scarcely, been employed to the synthesis of anti-viral agents is being explored .
Biochemical Analysis
Biochemical Properties
Abacavir-d4, like its parent compound Abacavir, interacts with various enzymes and proteins in biochemical reactions. It is metabolized by cytosolic alcohol dehydrogenase (ADH) and uridine diphosphate glucuronosyltransferase (UGT) enzymes . The compound is converted intracellularly to carbovir triphosphate, an analogue of deoxyguanosine-5’-triphosphate (dGTP), which inhibits the activity of HIV-1 reverse transcriptase .
Cellular Effects
This compound exerts effects on various types of cells, particularly those infected with HIV. It inhibits the replication of a variety of HIV-1 and HIV-2 strains, including strains resistant to other antiretroviral drugs . This inhibition impacts cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to carbovir triphosphate, which inhibits HIV-1 reverse transcriptase . This enzyme is crucial for the replication of the HIV virus. By inhibiting this enzyme, this compound prevents the virus from replicating and spreading within the host organism .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that the drug promotes arterial thrombosis in a well-validated animal model of arterial thrombosis
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound was found to promote arterial thrombosis in a dose-dependent manner in a murine model
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by ADH and UGT enzymes . The metabolic pathways of this compound also involve the conversion of the compound to carbovir triphosphate .
Transport and Distribution
This compound is rapidly absorbed after oral administration, with peak concentrations occurring 0.63–1 hour after dosing . The absolute bioavailability of this compound is approximately 83% . The apparent volume of distribution of this compound after intravenous administration is approximately 0.86 ± 0.15 L/kg, suggesting that this compound is distributed to extravascular spaces .
Subcellular Localization
Given that it is converted intracellularly to carbovir triphosphate, it can be inferred that it localizes to the cytoplasm where it interacts with reverse transcriptase
Properties
IUPAC Name |
[(1S,4R)-4-[2-amino-6-[(2,2,3,3-tetradeuteriocyclopropyl)amino]purin-9-yl]cyclopent-2-en-1-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19)/t8-,10+/m1/s1/i2D2,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGSCOLBFJQGHM-ZOTQTBSBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(NE)-N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B1148507.png)



